![molecular formula C8H13NO4 B2417939 (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid CAS No. 2155873-13-3](/img/structure/B2417939.png)
(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid
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Overview
Description
“(Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H13NO4 . It is a product offered by Benchchem for CAS No. 2155873-13-3.
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The compound has a CID of 132371647 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . These databases provide information on the compound’s structure, chemical names, classification, and more .Scientific Research Applications
Synthesis Applications
Enamide Synthesis : (Z)-2-(3-Methoxyacrylamido)-2-methylpropanoic acid is utilized in synthesizing enamides via the Curtius procedure, demonstrating its role in the stereospecific formation of (Z)-enamides (Brettle & Mosedale, 1988).
Macromolecular Luminogens : It's involved in the synthesis of nonaromatic biocompatible macromolecular luminogens for sensing and removals of Fe(III) and Cu(II). These compounds are significant for sensitive detections, cell-imaging, and metal ion removals (Dutta et al., 2020).
Conformational Studies : It's used in studying the conformational and isomerizational properties of related compounds, offering insights into the structural behavior of organic molecules (Gatial et al., 2011).
Chemical Reaction Mechanism Studies
Ring Closure Reaction Study : This compound plays a role in studying the mechanisms of ring closure reactions, contributing to our understanding of organic synthesis processes (Kaneko et al., 1978).
Radical Polymerization : It's also utilized in the study of stereospecific radical polymerization, controlled by Lewis acid catalysts, enhancing our knowledge of polymer chemistry (Baraki et al., 2001).
Biomedical and Environmental Applications
Hydrogel Development : This compound is involved in the development of zwitterionic hydrogels, which have applications in biomedical fields due to their swelling behavior and antimicrobial activities (Bharathi & Pazhanisamy, 2018).
Environmental Sensitivity : The synthesis of emulsion-templated zwitterionic hydrogels using this compound amplifies and accelerates uptake, showing potential in environmental sensitivity applications (Zhang & Silverstein, 2018).
Safety and Hazards
properties
IUPAC Name |
2-[[(Z)-3-methoxyprop-2-enoyl]amino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,7(11)12)9-6(10)4-5-13-3/h4-5H,1-3H3,(H,9,10)(H,11,12)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLZCGFAHOHDET-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C=COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)NC(=O)/C=C\OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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